Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and refluxing for extended periods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate .
- N-(3-Chlorophenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1’-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido benzimidazole-3-carboxamide .
Uniqueness
Isopropyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrimido and benzimidazole rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-13(2)26-20(25)18-14(3)22-21-23-16-11-7-8-12-17(16)24(21)19(18)15-9-5-4-6-10-15/h4-13,19H,1-3H3,(H,22,23) |
InChI Key |
DDJLOVIJRNKTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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